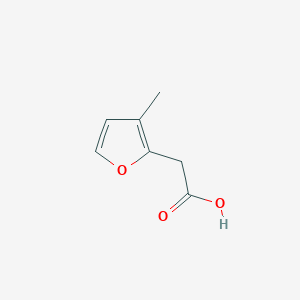
2-Furanacetic acid, 3-methyl-
概要
説明
2-Furanacetic acid, 3-methyl- is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.138. The purity is usually 95%.
BenchChem offers high-quality 2-Furanacetic acid, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Furanacetic acid, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cyclopentenone and Furan Derivatives
A study identified derivatives of furan, including 5-(2-hydroxyethyl)-2-furanacetic acid, isolated from the cultivated Cordyceps cicadae mycelia. These derivatives were analyzed using spectroscopic methods, including 2D NMR analyses (Zhang & Xuan, 2008).
Synthesis and Characterization of Energetic Salts
Research on 4-amino-3-(5-acetic acid methyl ester-1,2,4-oxadiazolyl)-furazan, a precursor for synthesizing energetic salts, was carried out. These salts show promise as secondary explosives with good sensitivities and comparable detonation properties (He et al., 2018).
Molecular Structure and Spectroscopic Studies
The molecular geometries and vibrational frequencies of 2-furanacetic acid (2FAA) and its dimer were investigated, contributing to the understanding of its molecular stability and electronic properties. This research has applications in understanding the nonlinear optical properties and molecular reactivities (Ghalla et al., 2015).
Temperature and Isotopic Effects in IR Spectra
Study on polarized IR spectra of 2-furanacetic acid revealed the temperature-induced evolution of spectra, which is crucial for understanding the electronic structure and vibrational exciton coupling in molecular systems (Flakus & Jarczyk-Jedryka, 2012).
Formation of Furan in Maillard-type Reactions
Investigation into the formation of furan and methylfuran through Maillard-type reactions showed how these compounds are generated in food processing. This research is essential for food safety and understanding the chemical processes involved in food preparation (Limacher et al., 2008).
Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid
Research on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts indicates potential environmental applications for wastewater remediation (Lemus et al., 2008).
Aerobic Oxidation Using Cox Oy -N@C Catalysts
The study on oxidative esterification of hydroxymethylfurfural (HMF) and furfural over Cox Oy -N@C catalysts, using O2 as an oxidant, shows potential in organic synthesis and catalysis (Deng et al., 2014).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various changes at the molecular level . For instance, acetic acid, a structurally related compound, is known to act as a counterirritant and has antimicrobial properties .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that 2-(3-methylfuran-2-yl)acetic acid may also have diverse effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
生化学分析
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(3-methylfuran-2-yl)acetic acid is not well established. Furan derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives have been used in various laboratory settings, and their effects over time, including stability, degradation, and long-term effects on cellular function, have been observed .
Dosage Effects in Animal Models
Furan derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Furan derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(3-methylfuran-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSHDIOVDAMDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139422-31-4 | |
| Record name | 2-(3-methylfuran-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)
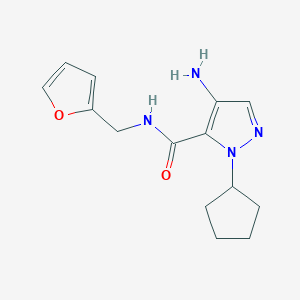
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
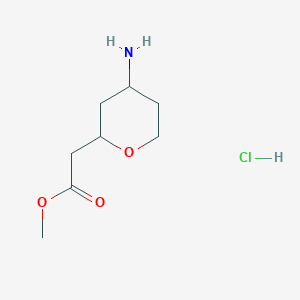
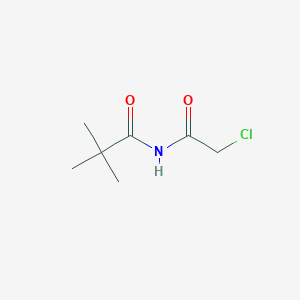
![[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol](/img/structure/B3017504.png)
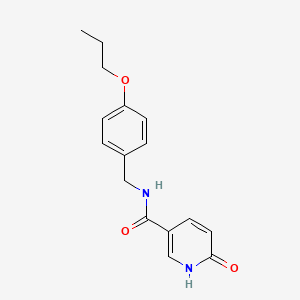
![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)
![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)

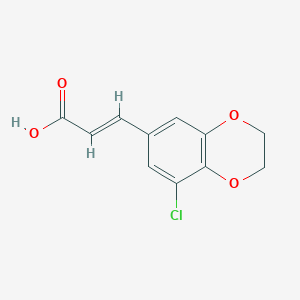
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)
